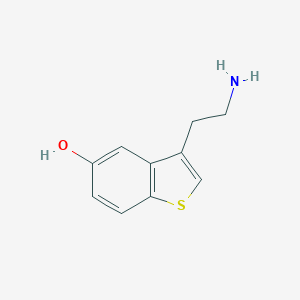

3-(2-Aminoethyl)-1-benzothiophen-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-1-benzothiophen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,12H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTWCYDBNXHETF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CS2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156357 | |

| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-93-6 | |

| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophen-5-ol, 3-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 3 2 Aminoethyl 1 Benzothiophen 5 Ol

Established Synthetic Pathways to the 1-Benzothiophen-5-ol Core

The construction of the 1-benzothiophen-5-ol nucleus is a foundational aspect of synthesizing the target compound. This typically involves the initial formation of a substituted benzothiophene (B83047) ring, which is then subjected to functional group manipulations to unveil the desired hydroxyl group.

Cyclization Reactions for Benzothiophene Formation

The synthesis of the benzothiophene ring system can be achieved through various cyclization strategies. A common approach begins with appropriately substituted benzene (B151609) derivatives. For instance, the cyclization of arylmercapto acetals, which can be prepared from thiophenols, can be facilitated by catalysts such as Amberlyst A-15 in boiling toluene (B28343) or via gas-phase reactions using ZnCl2-impregnated montmorillonite. chemicalbook.com Another established method involves the oxidative cyclization of α-mercaptocinnamic acid using iodine or an alkaline solution of potassium ferricyanide (B76249) (K3Fe(CN)6) to yield the benzothiophene core. chemicalbook.com

Arylthioacetic acids, synthesized from the reaction of a thiophenol with chloroacetic acid, can be cyclized in acetic anhydride (B1165640) to produce a 3-hydroxybenzo[b]thiophene, which can subsequently be dehydroxylated to the parent benzothiophene. chemicalbook.com Furthermore, visible-light-promoted cyclization of disulfides with alkynes presents a modern approach to constructing the benzothiophene skeleton. rsc.org

A particularly relevant pathway to the 5-substituted pattern involves starting with a precursor like 3-methoxybenzenethiol. This can be reacted with α-bromo-4-methoxyacetophenone in the presence of a strong base to form an α-(3-methoxyphenylthio)-4-methoxyacetophenone intermediate. Subsequent cyclization, for example with polyphosphoric acid at elevated temperatures, yields the 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. While this example leads to a different substitution pattern, the principle of cyclizing a substituted thiophenol derivative is a cornerstone of benzothiophene synthesis. nih.gov A more direct route to a 5-substituted benzothiophene can be envisioned starting with 4-methoxybenzenethiol.

Functional Group Transformations and Interconversions

Once the benzothiophene core with a protected hydroxyl group, typically a methoxy (B1213986) group, is synthesized, a crucial step is the deprotection to reveal the 5-hydroxyl functionality. The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Boron tribromide (BBr3) is a highly effective reagent for this purpose. nih.govchem-station.comorgsyn.orgcommonorganicchemistry.com The reaction is typically performed in a dry, aprotic solvent like dichloromethane (B109758) at low temperatures, followed by warming to room temperature. The BBr3, a strong Lewis acid, coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond by a bromide ion. nih.govchem-station.com

Another reagent for demethylation is 47% hydrobromic acid (HBr), often heated with the substrate, sometimes with acetic acid as a co-solvent. chem-station.com Aluminum chloride (AlCl3) can also be employed for O-demethylation, although its reactivity is lower than that of BBr3. chem-station.com

The following table summarizes common reagents for the demethylation of 5-methoxy-1-benzothiophene derivatives.

| Reagent | Typical Conditions | Reference |

| Boron tribromide (BBr3) | Dichloromethane, -78 °C to room temperature | nih.govchem-station.com |

| Hydrobromic acid (HBr) | 47% aqueous solution, heated (~130 °C) | chem-station.com |

| Aluminum chloride (AlCl3) | Dichloromethane, heated | chem-station.com |

Advanced Synthetic Approaches for Aminoethyl Side Chain Introduction

With the 1-benzothiophen-5-ol or a protected precursor in hand, the next critical phase is the introduction of the 2-aminoethyl side chain at the 3-position. This can be achieved through various synthetic routes, often involving the initial installation of a two-carbon unit that is subsequently converted to the amine.

Amine Alkylation and Related Transformations

A plausible strategy to introduce the aminoethyl side chain is through the conversion of a 3-(2-hydroxyethyl) intermediate. This intermediate could potentially be synthesized by the reaction of a 3-lithio-1-benzothiophen-5-ol derivative with ethylene (B1197577) oxide. The resulting alcohol can then be converted to a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent.

A more controlled approach involves the Mitsunobu reaction. In this reaction, the 3-(2-hydroxyethyl)-1-benzothiophen-5-ol can be treated with a nitrogen nucleophile like phthalimide (B116566) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). orgsyn.orggoogle.com This results in the formation of a protected amine, which can then be deprotected to yield the primary amine. The Mitsunobu reaction is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol carbon). google.com

Another powerful method for amine synthesis is the Gabriel synthesis, which involves the alkylation of potassium phthalimide with a suitable alkyl halide. In this context, a 3-(2-haloethyl)-1-benzothiophen-5-ol could be reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to liberate the primary amine.

Reduction of Azide (B81097) Precursors to Aminoethyl Moieties

The reduction of an azide is a highly reliable method for the synthesis of primary amines. This pathway would involve the preparation of a 3-(2-azidoethyl)-1-benzothiophen-5-ol intermediate. This azide can be synthesized from the corresponding 3-(2-hydroxyethyl) derivative, for instance, via a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) or by converting the alcohol to a halide and subsequent substitution with sodium azide. orgsyn.org

Once the azide is formed, it can be readily reduced to the amine using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4). The reduction of azides is generally a clean and high-yielding reaction.

A different approach to the aminoethyl side chain involves building it from a 3-formyl-1-benzothiophene precursor. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzothiophenes. jk-sci.comcambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction typically proceeds with good regioselectivity for the 3-position in benzothiophene. The resulting 3-formyl-5-methoxy-1-benzothiophene can then undergo a Henry reaction (condensation with nitromethane) to yield 3-(2-nitrovinyl)-5-methoxy-1-benzothiophene. Subsequent reduction of the nitroalkene, for example with LiAlH4, would furnish the desired 3-(2-aminoethyl) side chain. The final step would be the demethylation of the methoxy group as described previously.

Regioselective Functionalization and Derivatization Strategies

Further modification of the 3-(2-Aminoethyl)-1-benzothiophen-5-ol molecule can be achieved through regioselective reactions, primarily targeting the aromatic ring or the thiophene (B33073) moiety. The inherent reactivity of the benzothiophene ring system often directs electrophilic substitution to the 3-position. However, if the 3-position is already substituted, further functionalization can be directed to other positions.

A notable method for achieving C3-functionalization with high regioselectivity involves the use of benzothiophene S-oxides. acs.org In this approach, the benzothiophene is first oxidized to the corresponding S-oxide. This activates the molecule for an interrupted Pummerer reaction, allowing for the introduction of various alkyl and aryl groups at the C3 position under metal-free conditions. acs.org This strategy offers a powerful tool for creating a diverse range of 3-substituted benzothiophenes.

The Vilsmeier-Haack reaction, as mentioned earlier, provides a reliable method for formylation at the 3-position of 5-substituted benzothiophenes. jk-sci.comcambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.com This aldehyde can then serve as a versatile handle for a variety of subsequent transformations, such as Wittig reactions to introduce carbon-carbon double bonds, or conversion to other functional groups. masterorganicchemistry.comlibretexts.orgmnstate.edulibretexts.orgucd.ie

Palladium-Catalyzed Coupling Reactions for Benzothiophene Scaffolds

Palladium-catalyzed reactions are a cornerstone in the synthesis of benzothiophene derivatives. These methods offer efficient and versatile ways to form the heterocyclic ring system.

One prominent approach involves the intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. nih.gov This one-pot, two-step process starts with the in-situ generation of enethiolate salts from the condensation of substituted arylacetonitriles, deoxybenzoins, or arylacetates with dithioates. These intermediates then undergo cyclization catalyzed by a palladium acetate (B1210297) or palladium chloride system, with cupric acetate as a reoxidant, to form the benzothiophene core. nih.gov This method is compatible with a wide range of substituents on both the aryl ring and at the 2- and 3-positions of the benzothiophene scaffold. nih.gov

Another powerful palladium-catalyzed method is the direct C-H arylation of benzothiophenes. This approach allows for the introduction of aryl groups at specific positions of the benzothiophene ring. For instance, Pd(OAc)2 has been shown to be an effective catalyst for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. acs.org While this specific example focuses on the dioxide form, the underlying principle of palladium-catalyzed C-H activation is broadly applicable to the functionalization of the benzothiophene core. acs.org

Furthermore, palladium iodide-catalyzed oxidative cyclization offers a route to benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. nih.govacs.org This reaction proceeds under aerobic conditions and demonstrates the versatility of palladium catalysts in constructing the benzothiophene ring with useful functional handles for further modification. nih.govacs.org

| Catalyst System | Starting Materials | Product Type | Reference |

| Pd(OAc)2 or PdCl2 / Cu(OAc)2 | Enethiolate salts | Multisubstituted benzo[b]thiophenes | nih.gov |

| Pd(OAc)2 | Benzo[b]thiophene 1,1-dioxides, Arylboronic acids | C2-arylated benzo[b]thiophene 1,1-dioxides | acs.org |

| PdI2 / KI | 2-(methylthio)phenylacetylenes | Benzothiophene-3-carboxylic esters | nih.govacs.org |

Direct C–H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds like benzothiophenes. nih.gov These methods avoid the pre-functionalization of starting materials, leading to more efficient synthetic routes.

A notable example is the palladium-catalyzed direct C-H arylation of electron-rich heteroarenes with aryl bromides and chlorides. organic-chemistry.org This reaction, often facilitated by a base like lithium tert-butoxide, allows for the direct formation of carbon-carbon bonds on the benzothiophene ring. organic-chemistry.org

Furthermore, direct C-H functionalization can be achieved without transition metals. For instance, an interrupted Pummerer reaction of benzothiophene S-oxides provides a metal-free and regioselective method for the C3-alkylation and C3-arylation of benzothiophenes. nih.gov This approach offers a milder alternative to some transition metal-catalyzed reactions.

The development of C-H functionalization protocols extends to the synthesis of more complex systems, such as benzobisthiazole derivatives, using palladium/copper co-catalysis. nih.govacs.org This highlights the broad applicability of direct C-H activation in building diverse heterocyclic structures.

Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.govthieme.debeilstein-journals.org MCRs are particularly valuable for generating libraries of structurally diverse compounds. nih.gov

One example of an MCR for the synthesis of benzothiophene derivatives is a domino protocol involving the reaction of thiophenone, malononitrile, and aromatic aldehydes. malayajournal.org This one-pot, four-component reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, intramolecular Thorpe-Ziegler cyclization, tautomerization, and elimination to yield highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. malayajournal.org

The versatility of MCRs is further demonstrated in the synthesis of phosphinoyl-functionalized isoquinoline (B145761) and isoindoline (B1297411) derivatives from 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide. rsc.org The outcome of this reaction can be selectively controlled by the choice of catalyst and reaction conditions, leading to different heterocyclic products. rsc.org

Synthesis of Structural Analogues and Conformationally Restricted Derivatives

The synthesis of structural analogues of this compound is crucial for structure-activity relationship studies. This involves preparing related aminoethyl-substituted benzothiophenes and accessing various substituted 1-benzothiophen-5-ol intermediates.

Preparation of Related Aminoethyl-Substituted Benzothiophenes

The synthesis of 3-amino-1-benzothiophene-1,1-diones can be achieved through an alkyne-directed hydroarylation and a 1,3-sulfonyl migration. manchester.ac.uk This method relies on the presence of an electron-withdrawing group on the alkyne of the starting sulfonyl ynamine, proceeding through a 5-exo-dig cyclization pathway. manchester.ac.uk

Access to Substituted 1-Benzothiophen-5-ol Intermediates

The synthesis of 5-substituted benzothiophenes often starts from commercially available precursors. For example, 5-hydroxybenzo[b]thiophene can be prepared from p-methoxybenzenethiol via the synthesis of 5-methoxybenzo[b]thiophene (B1307729) followed by demethylation. researchgate.net This intermediate can then be further functionalized. Similarly, tert-butyl benzo[b]thiophen-5-yl-carbamate can be synthesized from the commercially available 5-aminobenzothiophene. researchgate.net

Computational and Structural Investigations of 3 2 Aminoethyl 1 Benzothiophen 5 Ol and Its Derivatives

Quantum Chemical Studies and Molecular Orbital Theory Applications

Quantum chemical studies, particularly those employing molecular orbital theory, are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights into the distribution of electrons within a molecule, which is crucial for understanding its behavior in chemical reactions and biological interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to study the properties of benzothiophene (B83047) derivatives, offering a balance between accuracy and computational cost.

DFT calculations can determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. For instance, in a study of benzothiophene-derived thiadiazole analogues, DFT was used to explore the reactivity, including the molecular electrostatic potential, electrophilic, and nucleophilic sites, as well as HOMO and LUMO energies. q-chem.com

Furthermore, DFT is instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By calculating the energies of different possible conformations, researchers can identify the lowest energy (and thus most likely) structure. This information is vital for understanding how a molecule will interact with biological targets. In studies of tetrahydrobenzo[b]thiophene derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine quantum chemical parameters that are excellent descriptors of biological activity, such as ionization potential, electron affinity, and chemical hardness. nih.gov These calculations also help in understanding the reactivity and selectivity at specific atomic sites within the molecule. nih.gov

Another application of DFT is the calculation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other molecules, including biological macromolecules like proteins and nucleic acids.

Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical Benzothiophene Derivative Calculated using DFT

| Parameter | Value | Description |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Ionization Potential | 7.1 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added to the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the energy of a molecule as a function of its conformational changes (e.g., rotating a specific bond), a potential energy surface (PES) can be generated. q-chem.comuni-muenchen.deresearchgate.netstackexchange.comresearchgate.net

The PES provides a landscape of the molecule's conformational possibilities, with valleys representing stable, low-energy conformations and peaks representing high-energy transition states between them. Identifying the global minimum energy conformation is crucial, as this is often the most populated and biologically relevant shape.

For example, a study on aroyl derivatives of thiophene (B33073) and benzo[b]thiophene utilized a combination of X-ray crystallography, NMR spectroscopy, and ab initio molecular orbital calculations to investigate their conformational properties. rsc.org The study found that for some derivatives, an S,O-cis conformation was preferred, where the thiophene ring is nearly coplanar with the carbonyl plane. rsc.org For other derivatives, an S,O-trans conformation was found to be more stable. rsc.org These preferences are dictated by a delicate balance of steric and electronic effects.

Relaxed potential energy surface scans are a common computational technique to explore these energy landscapes. researchgate.netresearchgate.net In this method, a specific dihedral angle is systematically varied, and for each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. This process generates a one-dimensional slice of the PES, revealing the energy barriers to rotation and the relative stability of different conformers.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery. They allow scientists to visualize and predict how a potential drug molecule (a ligand) might interact with its biological target, typically a protein.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. imist.manih.govresearchgate.net The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

While no specific molecular docking studies of 3-(2-Aminoethyl)-1-benzothiophen-5-ol with the BRCA-1 protein are reported, the methodology has been widely applied to other benzothiophene derivatives and various targets. For instance, benzothiophene derivatives have been investigated as potential inhibitors of enzymes involved in diabetes mellitus, such as α-amylase and α-glucosidase, through molecular docking studies. nih.gov These studies help to elucidate the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity. nih.gov

In a typical docking study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). A binding site is identified, and the ligand is then "docked" into this site. The results are often presented as a binding score or energy, with lower values indicating a more favorable interaction. The analysis of the docked pose can reveal which amino acid residues in the protein are crucial for binding, providing valuable information for the design of more potent and selective inhibitors.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Benzothiophene Derivative with a Protein Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates stronger predicted binding. |

| Interacting Residues | TYR123, LYS150, PHE256 | Amino acids in the protein's binding site that form key interactions with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | ALA120, VAL145, ILE250 | Non-polar interactions contributing to binding stability. |

Note: The data in this table is hypothetical and for illustrative purposes only.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govnih.govyoutube.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes of both the ligand and the protein upon binding and to assess the stability of the complex over a period of time, typically nanoseconds to microseconds. nih.govnih.gov

MD simulations can be used to refine the results of molecular docking. A docked pose can be used as the starting point for an MD simulation to see if the interactions are maintained over time. The simulation can reveal if the ligand remains stably bound in the active site or if it dissociates. It can also highlight conformational changes in the protein that may be induced by ligand binding.

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which shows their flexibility. nih.gov By analyzing the interactions throughout the simulation, researchers can identify the most persistent and important contacts for binding.

In Silico Drug Discovery and Virtual Screening Methodologies

The computational techniques described above are integral components of in silico drug discovery, a modern approach that uses computer simulations to identify and optimize potential drug candidates. Virtual screening is a key methodology in this process, where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target.

Virtual screening can be broadly categorized into two types: structure-based and ligand-based. Structure-based virtual screening relies on the three-dimensional structure of the target protein and uses molecular docking to screen a library of compounds. Ligand-based virtual screening, on the other hand, is used when the structure of the target is unknown. It relies on the knowledge of other molecules that are known to be active and searches for new compounds with similar properties (e.g., shape, charge distribution).

The goal of virtual screening is to enrich the "hit rate" by prioritizing a smaller, more manageable number of compounds for experimental testing. This significantly reduces the time and cost associated with drug discovery. Benzothiophene and its derivatives are often included in the chemical libraries used for virtual screening due to their diverse pharmacological activities. nih.govbiorxiv.orgwustl.edu Computational insights from these screenings can guide the synthesis of novel benzothiophene derivatives with improved biological profiles. imist.maresearchgate.net

Ligand-Based and Structure-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern drug discovery, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. This approach is broadly categorized into ligand-based and structure-based methods.

Ligand-based pharmacophore modeling relies on a set of known active molecules to deduce a common chemical blueprint responsible for their activity. For instance, a pharmacophore model for nih.govbenzothiophene-based 5-HT potentiators was developed using molecular modeling in conjunction with pharmacological data. This model proposed that a nih.govbenzothiophene ring with specific substituents, an amide nitrogen at a defined distance from the fused ring, and a particular intramolecular hydrogen bonding interaction were crucial for activity. uow.edu.au

Structure-based pharmacophore modeling, conversely, utilizes the three-dimensional structure of the biological target, such as an enzyme or receptor, to define the key interaction points within the binding site. This method is particularly valuable when limited information on active ligands is available. acs.org Studies on benzo[b]thiophen-3-ol derivatives as inhibitors of human monoamine oxidase (hMAO) have utilized this approach. By generating a pharmacophore hypothesis from the enzyme's active site, researchers can identify crucial features for inhibition. researchgate.net This information guides the design of new derivatives with improved potency and selectivity.

A study on 4-substituted benzothiophene analogs as Factor IXa inhibitors successfully identified key pharmacophoric features, including two aromatic regions contributed by the benzothiophene nucleus, separated by a specific distance, and a positive ionizable feature from an amidine group. pharmacophorejournal.com These models serve as powerful filters in virtual screening campaigns to identify novel compounds with the desired biological activity. pharmacophorejournal.com

Prediction of Molecular Properties for Library Design

The design of compound libraries for screening is a critical step in the drug discovery pipeline. Predicting the molecular properties of virtual compounds before synthesis allows for the prioritization of molecules with favorable drug-like characteristics, saving significant time and resources. Key properties often considered are related to absorption, distribution, metabolism, and excretion (ADME).

In a study focused on designing novel benzothiophene derivatives as antidiabetic agents, computational tools were employed to convert 2D structures into 3D conformations. humanjournals.com This allowed for the calculation of various molecular properties and the prediction of their binding affinity to the target protein, peroxisome proliferator-activated receptor γ (PPARγ). humanjournals.com The process often involves applying filters such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. humanjournals.commdpi.com

For a library of 84 benzothiophene and benzofuran (B130515) derivatives screened for potential activity against bone morphogenetic protein 2 (BMP-2)-inducible kinase, initial filtering based on Lipinski's and Veber's rules narrowed the set down to 21 compounds with drug-like molecular characteristics. mdpi.com Subsequent computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies further refined this selection to ten compounds with good pharmacokinetic profiles, demonstrating the power of predictive modeling in library design. mdpi.com

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be either ligand-based, using a known active molecule as a template, or structure-based, using the 3D structure of the target protein.

A notable application of virtual screening led to the discovery of benzothiophene-derived inhibitors of flaviviruses, including Dengue, West Nile, and Zika viruses. nih.gov Researchers constructed a common structure of the viral RNA-dependent RNA polymerase (RdRp) and used its conserved active site for virtual screening, identifying three potent benzothiophene inhibitors. nih.gov This marked the first report of this class of compounds as inhibitors for flaviviruses. nih.gov

Similarly, a structure-based virtual high-throughput screening (SB-VHTS) of FDA-approved drugs identified the anti-osteoporosis drug raloxifene, a benzothiophene derivative, as a novel ligand for PPARγ. nih.govbohrium.com This led to the design and synthesis of new derivatives with potent modulatory activity, highlighting the utility of virtual screening in drug repurposing and the discovery of novel scaffolds. nih.govbohrium.com

In another example, a two-dimensional virtual screen based on a known modulator of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) led to the identification of a library of 4,5,6,7-tetrahydro-benzothiophene-based virtual hits. acs.org Subsequent three-dimensional screening and molecular docking studies pinpointed promising candidates for synthesis and biological evaluation. acs.org

Structure-Activity Relationship (SAR) Computational Analysis (e.g., QSAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing mathematical models that correlate variations in molecular descriptors with changes in activity.

QSAR studies have been extensively applied to benzothiophene derivatives to guide the optimization of lead compounds. For instance, 2D and 3D QSAR studies on a series of benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (PfNMT) revealed that polar interactions, specifically electrostatic and hydrogen-bonding properties, were the major molecular features affecting inhibitory activity and selectivity. nih.gov These models demonstrated good predictive ability and provided valuable insights for designing more potent and selective antimalarial candidates. nih.gov

In the field of oncology, a QSAR analysis of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors identified that steric and electrostatic interactions, as well as electro-topological parameters, were primarily responsible for their anticancer activity. researchgate.net The resulting model showed a high correlation coefficient, indicating its potential to predict the activity of new analogs. researchgate.net

Another study focused on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus employed QSAR modeling to establish significant correlations between molecular structures and antimicrobial activity. imist.maresearchgate.net The models, validated with external datasets, demonstrated strong predictive power and identified key descriptors related to the compounds' efficacy. imist.maresearchgate.net

Furthermore, 3D-QSAR analysis was performed on a set of novel substituted benzothiophene and thienothiophene carboxanilides and quinolones with antitumor activity. acs.org The highly predictive models identified the molecular properties with the highest impact on activity, and these findings correlated well with experimental results on their mode of action, including DNA binding and topoisomerase inhibition. acs.org

Biological Activity and Pharmacological Potential of 3 2 Aminoethyl 1 Benzothiophen 5 Ol Derivatives

Neuropharmacological Investigations

Derivatives of 3-(2-Aminoethyl)-1-benzothiophen-5-ol have been the subject of intensive study to understand their effects on the central nervous system. These investigations have uncovered promising activities, particularly concerning neuronal protection and modulation of systems crucial for neuronal health and function.

Neuroprotective Effects and Underlying Cellular Mechanisms

A notable derivative, T-817MA, has demonstrated significant neuroprotective capabilities in preclinical models. Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal damage.

Inhibition of Oxidative Stress and Lipid Peroxidation : In a mouse model of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), pretreatment with T-817MA was shown to block the increase in lipid peroxidation products in the midbrain. This suggests a potent antioxidant effect that protects neurons from oxidative damage, a common pathway in neurodegeneration. researchgate.net

Modulation of Nitric Oxide-Induced Neurotoxicity : T-817MA is recognized as an inhibitor of neurotoxicity induced by nitric oxide. researchgate.net This action is critical as excessive nitric oxide production can lead to neuronal cell death.

Protection of Dopaminergic Neurons : The administration of MPTP leads to a significant reduction in dopamine levels and tyrosine hydroxylase, a key enzyme in dopamine synthesis, in the substantia nigra and striatum. T-817MA pretreatment effectively attenuated these decreases, indicating a protective effect on the dopaminergic system, which is profoundly affected in Parkinson's disease. researchgate.net

Table 1: Neuroprotective Effects of T-817MA in MPTP-Induced Neurotoxicity Model

| Parameter Measured | Effect of MPTP Treatment | Effect of T-817MA Pretreatment |

|---|---|---|

| Dopamine Levels | Decreased | Attenuated the decrease |

| Tyrosine Hydroxylase | Decreased | Attenuated the decrease |

| Lipid Peroxidation | Increased | Blocked the increase |

| Rotarod Performance | Impaired | Improved performance |

Potential as Neurotrophic Factor Modulators

T-817MA is characterized as a neurotrophic agent, capable of promoting neurite outgrowth and supporting neuronal survival. researchgate.netnih.gov This property is crucial for neuronal repair and plasticity. Studies have shown that T-817MA can ameliorate deficits in adult neurogenesis in the hippocampus in animal models of Alzheimer's disease. nih.gov By acting as a neurotrophic factor, it supports the growth and differentiation of neurons, which could be a vital therapeutic strategy for diseases characterized by neuronal loss. researchgate.net

Relevance to Neurodegenerative Disorders Research

The demonstrated neuroprotective and neurotrophic properties of this compound derivatives make them promising candidates for research into treatments for neurodegenerative disorders.

Parkinson's Disease (PD) : The ability of T-817MA to protect dopaminergic neurons from MPTP-induced toxicity by blocking lipid peroxidation suggests its potential utility in treating neurodegenerative disorders related to oxidative stress, such as PD. researchgate.net

Alzheimer's Disease (AD) : T-817MA is considered a candidate therapeutic agent for Alzheimer's disease. researchgate.netnih.gov It has been shown to have neuroprotective effects against toxicity from amyloid-beta peptide (Aβ) and to ameliorate cognitive dysfunctions in rat models of AD. nih.gov Furthermore, it has been found to have a high affinity for the sigma-1 receptor, a molecular target implicated in the pathophysiology of AD.

Exploration of Serotonergic System Interactions Based on Structural Analogy

The core chemical structure of this compound bears a significant resemblance to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). Both molecules feature a bicyclic aromatic system (benzothiophene vs. indole) with a hydroxyl group at the 5-position and an aminoethyl side chain. This structural analogy suggests that these compounds may interact with serotonin receptors.

Studies on structurally related serotonin analogs have shown that modifications to the indole (B1671886) ring and the aminoethyl side chain can significantly alter affinity and selectivity for different serotonin receptor subtypes (e.g., 5-HT1 vs. 5-HT2). acs.org For instance, rotationally restricted analogs of serotonin have been synthesized to probe the conformational requirements for receptor binding, revealing that different conformations are preferred at 5-HT1 versus 5-HT2 receptors. acs.org The replacement of the indole nitrogen with sulfur, as in the benzothiophene (B83047) core, represents a bioisosteric modification that could modulate serotonergic activity, potentially leading to compounds with novel receptor interaction profiles. While direct studies on the serotonergic activity of this compound are not detailed, the structural similarity provides a strong rationale for its investigation as a modulator of the serotonergic system.

Receptor Target Modulation

Cannabinoid Receptor (CB1) Agonism and Binding Site Analysis

While benzothiophene derivatives have been investigated as potential cannabinoid receptor ligands, studies have indicated that these compounds tend to show selectivity for the CB2 receptor over the CB1 receptor. Research suggests that the lack of a specific hydrogen bond interaction capability in some benzothiophene structures may reduce their affinity for CB1 receptors, thereby leading to this selectivity profile.

Prostaglandin E2 (PGE2) Receptor Modulation (e.g., EP2 and EP4 Antagonism)

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. researchgate.net These receptors are implicated in a variety of physiological and pathological processes, including inflammation and cancer. Consequently, modulators of EP receptors are of significant interest in drug discovery.

Research into the modulation of PGE2 receptors by benzothiophene derivatives has identified potent antagonists for the EP4 receptor. A preliminary structure-activity relationship (SAR) study identified substituted benzothiophene derivatives as effective PGE2 subtype 4 receptor antagonists. nih.gov Notably, it was discovered that an acidic functional group, often considered a pharmacophoric requirement for prostanoid receptor ligands, was not essential for the EP4 antagonizing activity in this series of compounds. nih.gov This finding has opened new avenues for the design of future EP4 antagonists. One of the most potent compounds identified was 6a, which exhibited a high binding affinity for the EP4 receptor. nih.govsci-hub.se

Table 1: Binding Activities of Compound 6a Against Prostanoid Receptors

| Receptor | Ki (nM) |

|---|---|

| EP4 | 0.48 |

| EP1 | >9500 |

| EP2 | 3330 |

| EP3 | 530 |

| CRTH2 | >7230 |

| DP | 73 |

| FP | >8700 |

| IP | >7700 |

| TP | 61 |

Data sourced from a study on substituted benzothiophene derivatives as PGE2 subtype 4 receptor antagonists. sci-hub.se

While potent EP4 antagonists have been identified within the benzothiophene class, the development of selective EP2 antagonists has also been a focus of research. nih.gov The EP2 receptor, like EP4, is coupled to Gαs G-proteins and increases intracellular cAMP levels. researchgate.net Although specific studies on this compound derivatives as EP2 antagonists are not prevalent in the reviewed literature, the broader class of thienocyclic-based derivatives has been explored for dual EP2/EP4 antagonism. semanticscholar.org

Selective Androgen Receptor Modulation (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). mdpi.com This tissue selectivity allows for anabolic effects in muscle and bone while having reduced effects on other tissues, such as the prostate. mdpi.com

While the core structure of this compound has not been explicitly identified in the leading SARM candidates, the exploration of diverse chemical scaffolds for SARM activity is an ongoing area of research. One recent study detailed the synthesis and biological evaluation of a novel SARM, 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f), which demonstrated a desirable SARM profile in preclinical assays. researchgate.net The metabolism of this compound has also been investigated to identify its biotransformation products for anti-doping purposes. mdpi.com The development of new SARMs involves extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of modern medicines. The benzothiophene scaffold has been incorporated into ligands for various GPCRs.

Fragment-based screening and structure-based drug design have led to the discovery of benzonitrile-containing compounds as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), a Class C GPCR. nih.gov While not direct derivatives of this compound, this highlights the utility of related chemical motifs in modulating GPCR activity.

Enzyme and Pathway Inhibition Studies

The mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a critical regulator of branched-chain amino acid (BCAA) catabolism. This complex is, in turn, negatively regulated by branched-chain α-ketoacid dehydrogenase kinase (BCKDK). semanticscholar.orgnih.gov Elevated levels of BCAAs are associated with several metabolic diseases, making BCKDK an attractive therapeutic target.

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BCKDK. semanticscholar.orgnih.gov BT2 binds to the same allosteric site as other known inhibitors and triggers a conformational change that leads to the dissociation of BCKDK from the BCKDC, promoting the degradation of the kinase. semanticscholar.orgnih.gov This leads to the activation of BCKDC and a reduction in plasma BCAA concentrations. semanticscholar.orgnih.gov

Table 2: Inhibitory Activity of Benzothiophene Carboxylate Derivatives Against BCKDK

| Compound | IC50 (μM) |

|---|---|

| BT2 | 3.19 |

| BT1 | >400 |

Data from a study identifying novel allosteric inhibitors of BCKDK. researchgate.net

Further studies have explored analogs of BT2, such as 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) and a prodrug of BT2, N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3), which also demonstrated significant activity in increasing BCKDC function. semanticscholar.orgnih.gov

While direct inhibition of 5-Lipoxygenase-activating protein (FLAP) by this compound derivatives is not extensively documented, related benzothiazole-based compounds have been investigated as inhibitors of other key proteins in cancer pathways, such as Heat shock protein 90 (Hsp90). mdpi.com Structure-activity relationship studies of these benzothiazole inhibitors have provided insights into the pharmacophoric requirements for potent activity. mdpi.com

Antimicrobial and Antiparasitic Potential

The emergence of drug-resistant pathogens has necessitated the search for novel antimicrobial and antiparasitic agents. The benzothiophene scaffold has been a subject of interest in this area.

A study on benzthiophenes containing a 2-aminoethyl fragment, a key structural feature of the title compound, revealed significant antibacterial and antiprotozoal activity. researchgate.net Several derivatives demonstrated high levels of protistocidal activity, with one azabenzthiophene derivative showing activity that surpassed that of the reference drug chloroquine. researchgate.net The antibacterial activity was more pronounced against Gram-positive bacteria, with several compounds inhibiting the growth of Staphylococcus aureus. researchgate.net

Table 3: Antimicrobial and Antiprotozoal Activity of Benzthiophene Derivatives Containing a 2-Aminoethyl Fragment

| Compound | Protistocidal Activity (µg/mL) | Antibacterial Activity (Gram-positive) |

|---|---|---|

| 5 | High | Active |

| 8 | High | Active |

| 11 | Very High | Active |

| 1 | Average | Active |

| 4 | Average | Active |

| 10 | Average | Active |

| 14 | Average | Active |

| 15 | Average | Active |

Qualitative summary of data from a study on the synthesis and biological activity of benzthiophenes containing a 2-aminoethyl fragment. researchgate.net

Furthermore, other classes of benzothiophene derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. uwf.edunih.gov Phenylaminonaphthoquinones, which can be synthesized from naphthoquinone derivatives, have also shown promising antibacterial and antiplasmodial activity. mdpi.com

Antibacterial Activity Studies (e.g., against Gram-positive bacteria, MRSA)

Derivatives of the benzothiophene nucleus have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Research into novel fluorinated benzothiophene-indole hybrids has revealed significant activity against both MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) strains. mdpi.com The antibacterial efficacy of these compounds is often evaluated by determining their Minimal Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. mdpi.com Structure-activity relationship (SAR) studies indicate that the specific placement and type of substituent groups on the benzothiophene and indole rings are crucial for antibacterial potency. mdpi.comnih.gov For instance, certain substitutions can lead to increased activity against MRSA strains, while others may enhance efficacy against MSSA strains. mdpi.com

Other studies have synthesized series of quinolone derivatives incorporating a benzothiophene moiety, which exhibited high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The potency of some of these derivatives was found to be comparable or even superior to established antibiotics such as norfloxacin and ciprofloxacin. nih.gov The nature of the chemical linker and the structure of attached benzyl units were shown to dramatically influence the antibacterial activity. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Fluorinated Indolobenzothiophenes | MRSA (USA300, JE2) | Active at < 16 µg/mL | mdpi.com |

| Fluorinated Indolobenzothiophenes | MSSA (ATCC6538, HG003) | Varies with substitution | mdpi.com |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Staphylococcus aureus | High activity | nih.gov |

| N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolones | Staphylococcus epidermidis | Potent activity | nih.gov |

Antifungal Properties

The investigation of benzothiophene derivatives has extended to their potential as antifungal agents. While research specifically on this compound is limited in this area, studies on structurally related thioxanthones and other thiophene (B33073) derivatives provide insights into the antifungal potential of this chemical class.

A library of aminothioxanthones, which are bioisosteres of xanthones, was evaluated for in vitro antifungal activity against a panel of clinically relevant pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. nih.gov Certain derivatives demonstrated inhibitory and broad-spectrum antifungal effects, highlighting the potential of the core structure in developing new antifungal agents. nih.gov The discovery of new antifungal agents is critical due to the rise in resistant fungal strains. nih.gov Similarly, novel 1,2,4-triazole-thioether compounds derived from menthol have shown promising antifungal activity against a range of plant-pathogenic fungi. mdpi.com Studies on 2-allylphenol derivatives have also shown significant activity against the phytopathogenic fungus Botrytis cinerea. mdpi.comresearchgate.net These findings suggest that the broader class of sulfur-containing heterocyclic compounds, including benzothiophenes, represents a promising scaffold for antifungal drug discovery.

Antileishmanial and Antimalarial Activities

Leishmaniasis and malaria remain significant global health problems, necessitating the search for new and effective therapeutic agents. Thiophene and benzothiophene derivatives have emerged as a promising class of compounds in this context.

Studies have investigated the antileishmanial activity of 2-amino-thiophene derivatives, which are structurally related to the compound of interest. One such derivative, SB-200, was effective in inhibiting the growth of several Leishmania species, including L. braziliensis, L. major, and L. infantum, with IC50 values in the low micromolar range. nih.gov The mechanism of action for some of these compounds is associated with the loss of cell membrane integrity in the parasite. nih.gov Further research has reaffirmed the potential of 2-aminothiophenes as a source for antileishmanial drug candidates, with new derivatives showing high potency and selectivity against the parasite. researchgate.netnih.gov

In the realm of antimalarial research, benzothiophene moieties have been incorporated as partners for aminoquinolines to create hybrid molecules. mdpi.com These compounds have been tested in vitro for their antiplasmodial activity against different strains of Plasmodium falciparum. mdpi.com The results indicated that the efficacy of these compounds is influenced by factors such as the length of the linker between the two pharmacophores and the presence of specific substituents like a cyano group. mdpi.com Some of these novel benzothiophene-aminoquinoline hybrids displayed significant activity against chloroquine-resistant strains of the malaria parasite. mdpi.com

| Compound Class | Parasite | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 2-amino-thiophene derivative (SB-200) | Leishmania infantum | IC50 | 3.96 µM | nih.gov |

| 2-amino-thiophene derivative (SB-200) | Leishmania braziliensis | IC50 | 4.25 µM | nih.gov |

| 2-amino-thiophene derivative (SB-200) | Leishmania major | IC50 | 4.65 µM | nih.gov |

| Aminoquinoline-benzothiophene hybrids | Plasmodium falciparum (W2 clone) | IC50 | Significant in vitro activity | mdpi.com |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major cause of mortality worldwide, with multi-drug resistant (MDR) strains posing a significant threat. mdpi.com Benzothiophene derivatives have been identified as a promising scaffold for the development of new antitubercular agents.

A series of new benzo[b]thiophene derivatives, synthesized from benzo[b]thiophene carboxylic acid, have demonstrated inhibitory activity against M. tuberculosis H37Ra and M. bovis BCG. nih.gov In silico molecular docking studies suggested that these compounds may exert their effect by inhibiting the DprE1 enzyme, which is crucial for the mycobacterial cell wall synthesis. nih.gov Certain derivatives showed good activity in both in vitro and ex vivo models, making them attractive candidates for further development. nih.gov For example, a 1,3-diketone derivative with a bromo substituent showed a Minimum Inhibitory Concentration (MIC) of 2.63 μg/mL against dormant M. tuberculosis H37Ra. nih.gov

| Compound Series | Mycobacterium Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 1,3-diketone 7d (unsubstituted) | Dormant MTB H37Ra | 2.05 | nih.gov |

| 1,3-diketone 7a (bromo substituent) | Active MTB H37Ra | 2.87 | nih.gov |

| 1,3-diketone 7b (bromo substituent) | Dormant MTB H37Ra | 2.63 | nih.gov |

Anticancer Research Applications

The potential of benzothiophene derivatives extends to oncology, where they have been investigated for their interactions with key cellular pathways and their cytotoxic effects on cancer cells.

Interactions with DNA Repair Mechanisms (e.g., BRCA-1)

The breast cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor involved in DNA repair, particularly through homologous recombination. mdpi.com Theoretical modeling studies have been conducted to evaluate the potential interaction of various thiophene derivatives with BRCA1. ccij-online.orgccij-online.org

A docking model study analyzed the interaction of 25 thiophene and benzothiophene analogs, including 3-(2-aminoethyl)-5-methoxybenzo(b)thiophene (a compound structurally very similar to the subject of this article), with the BRCA1 protein. ccij-online.org The results indicated that several of these derivatives could potentially inhibit the biological activity of BRCA1. ccij-online.org The calculated inhibition constants (Ki) for the complex formation between some thiophene derivatives and the BRCA1 protein were similar to that of niraparib, a known PARP inhibitor used in cancer therapy. ccij-online.org This suggests that these compounds might interfere with DNA repair mechanisms, a phenomenon that could be exploited to decrease the growth of certain cancer cells. ccij-online.org BRCA1's function is orchestrated through its association with a large number of protein complexes involved in DNA repair and cell cycle control. mdpi.com The BRCA1-CtIP-MRN complex, for instance, is crucial for initiating the resection of DNA double-strand breaks, a key step in homologous recombination repair. mdpi.com

| Compound | Target | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| 3-(2-aminoethyl)-5-methoxybenzo(b)thiophene | BRCA-1 | Docking Model | Inhibition constant (Ki) similar to niraparib, suggesting potential inhibition of BRCA-1 activity. | ccij-online.org |

| Other thiophene derivatives (11, 16, 18, 20) | BRCA-1 | Docking Model | Could potentially inhibit the biological activity of BRCA-1, leading to a decrease in breast cancer cell growth. | ccij-online.org |

General Cytotoxicity Studies in Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of various benzothiophene and related heterocyclic derivatives against a range of human cancer cell lines. These studies aim to identify compounds with potent antiproliferative activity that could serve as leads for new anticancer drugs.

For instance, a series of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were synthesized and assessed for their in vitro cytotoxicity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. mdpi.com Several of these derivatives displayed significant antiproliferative potential, with IC50 values in the micromolar range. mdpi.com The most active compounds had IC50 values ranging from 23.2 to 49.9 µM. mdpi.com Further investigation revealed that one of the hit compounds induced apoptosis in MCF-7 cells. mdpi.com

Other research on different heterocyclic structures has also shown promising results. Benzochromene derivatives exhibited significant cytotoxic activity against seven human cancer cell lines, with IC50 values between 4.6 and 21.5 μM, inducing cell death via apoptosis. nih.gov Similarly, a novel benzothiazole derivative, PB11, was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cell lines, with IC50 values below 50 nM, also by inducing apoptosis. nih.gov These findings underscore the broad potential of such scaffolds in the development of new anticancer agents.

| Compound Class | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Benzo[b]thiophene derivatives | MCF-7 (Breast), HepG-2 (Liver) | 23.2 - 95.9 µM | Apoptosis Induction | mdpi.com |

| Benzochromene derivatives | Various human cancer cells | 4.6 - 21.5 µM | Apoptosis Induction | nih.gov |

| Benzothiazole derivative (PB11) | U87 (Glioblastoma), HeLa (Cervix) | < 50 nM | Apoptosis Induction | nih.gov |

In Vitro Biological Assessment Methodologies

The initial evaluation of the pharmacological potential of this compound derivatives involves a suite of in vitro assays. These laboratory-based tests are fundamental in determining the biological activity of new chemical entities at the cellular and molecular level, providing insights into their mechanisms of action and therapeutic promise before advancing to more complex biological systems.

To characterize the interaction of benzothiophene derivatives with specific biological targets, receptor binding and functional assays are employed. These assays confirm whether a compound physically interacts with a receptor and whether that binding event translates into a biological response.

Receptor Binding Assays: These assays quantify the affinity of a ligand for a receptor. A common technique is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method was utilized to assess the ability of benzothiophenone derivatives to displace a co-activator from the Activation Function-2 (AF2) site of the Estrogen Receptor-α (ERα). In one study, a derivative, VPC-16464, was shown to displace a fluorescently-labeled co-activator peptide (fluorescein-PGC-1α) in a dose-dependent manner, confirming its direct interaction with the target site mdpi.com. Another method, Biolayer Interferometry (BLI) , can be used to detect the direct reversible interaction between a compound and a target protein, as demonstrated with the derivative VPC-16606 and the ERα ligand-binding domain mdpi.com. Fluorescence polarization (FP) competitive binding assays are also used to determine binding affinity, for instance, in the evaluation of 4,5,6,7-tetrahydro-benzothiophene derivatives against the RORγt nuclear receptor semanticscholar.org.

Functional Cell-Based Assays: These assays measure the physiological consequence of a compound binding to its target. Luciferase reporter assays are widely used to measure the activation or inhibition of a signaling pathway. For example, the transcriptional activity of ERα in T47DKBluc cells was measured to determine the inhibitory effect of benzothiophenone derivatives mdpi.com. Similarly, for 2-aminothiophene derivatives designed as modulators of the Glucagon-like peptide 1 receptor (GLP-1R), a luciferase assay responsive to cAMP production was used to study receptor activation nih.gov. Functional assays can also directly measure a cellular response, such as the stimulation of insulin secretion. The activity of 2-aminothiophene analogues was assessed in vitro using INS-1 832/13 cells to measure insulin secretion with and without the presence of GLP-1 nih.gov.

| Compound/Derivative | Assay Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| VPC-16464 | TR-FRET | ERα (AF2 site) | Displaced co-activator peptide in a dose-dependent manner. | mdpi.com |

| VPC-16606 | Luciferase Reporter | ERα | Demonstrated potent inhibition of ERα transcriptional activity (IC50 0.3 μM). | mdpi.com |

| 2-Aminothiophene-3-arylketone analogue 7 | Insulin Secretion Assay | GLP-1R | Increased insulin secretion ~2-fold at 5 μM when combined with GLP-1. | nih.gov |

Enzyme inhibition assays are crucial for identifying compounds that can modulate the activity of specific enzymes involved in disease pathways. These studies determine the potency of inhibition (e.g., IC₅₀ value) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

For instance, derivatives of related heterocyclic structures have been evaluated as enzyme inhibitors. A series of halo-substituted mixed ester/amide-based analogues were synthesized and assessed as inhibitors of Jack Bean Urease, an enzyme implicated in health problems like stomach cancer and peptic ulceration semanticscholar.org. Kinetic studies for these compounds helped to investigate the role of different chemical moieties in the inhibitory activity semanticscholar.org. In the context of cancer, novel 1,5-benzothiazepine derivatives were tested for their inhibitory action against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy nih.gov. Such studies typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to measure the rate of product formation. The results from these assays, particularly the percentage of inhibition and IC₅₀ values, are critical for structure-activity relationship (SAR) studies and lead optimization.

Common colorimetric assays include those using tetrazolium salts like MTT, XTT, and MTS , where viable cells with active metabolism reduce a chromogenic reagent to a colored product quantifiable by absorbance nih.govmoleculardevices.com. The Presto Blue cell viability assay was used to evaluate the growth-inhibitory potential of the benzothiophenone derivative VPC-16606 on various ERα positive breast cancer cell lines (T47D, MCF7, ZR75-1) mdpi.com.

DNA synthesis is a hallmark of cell proliferation and can be measured through the incorporation of nucleotide analogs. The ³H-thymidine incorporation assay is a classic method used to quantify the rate of cell division. This technique was applied to assess the anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives against MDA-MB-231 and HCT116 cancer cell lines nih.gov. Another method is the BrdU (Bromodeoxyuridine) incorporation assay , which uses an antibody to detect the incorporated BrdU in newly synthesized DNA moleculardevices.com.

The anti-proliferative effects of 2-amino-3-aroyl-5-(hetero)aryl ethynyl thiophene derivatives were evaluated against a panel of cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (HeLa), with IC₅₀ values determined to quantify their potency nih.gov.

| Compound/Derivative Series | Cell Lines | Assay Method | Result Highlight | Reference |

|---|---|---|---|---|

| VPC-16606 (Benzothiophenone) | T47D, MCF7, ZR75-1 | Presto Blue | Significantly reduced growth of ERα+ cell lines. | mdpi.com |

| Thieno[2,3-b]pyridine analogues (e.g., 5i) | MDA-MB-231, HCT116 | ³H thymidine incorporation | IC₅₀ concentrations of 120–130 nM. | nih.gov |

| 2-Amino-3-aroyl-5-(hetero)aryl ethynyl thiophenes (e.g., 5g) | L1210, HeLa, FM3A, Molt/4, CEM | Cell Growth Inhibition | Potent activity with IC₅₀ values in the range of 0.1–0.2 μM. | nih.gov |

Preclinical In Vivo Studies (Animal Models)

Following promising in vitro results, preclinical in vivo studies are essential to evaluate a compound's efficacy and behavior in a whole living organism nih.govyoutube.com. These studies utilize established animal models that mimic human diseases.

The selection of an appropriate animal model is critical for the translational relevance of preclinical findings youtube.com. Depending on the therapeutic target of the this compound derivatives, various models can be employed.

Neurodegenerative Diseases: For conditions like Alzheimer's disease, transgenic mouse models such as the Tg2576 strain, which overproduces amyloidogenic peptides, are used nih.gov. Chemically-induced models are also common, such as the streptozotocin (STZ)-induced dementia model in rats, which was used to test the efficacy of novel chalcone derivatives nih.gov. Another approach involves the administration of substances like aluminum salts to induce neuropathological changes resembling those in Alzheimer's disease researchgate.net.

Infectious Diseases: To test antiviral potential, lethal infection models are used. For example, to evaluate the efficacy of the quinazolinone BDGR-49, BALB/c and C57BL/6 mice were infected with lethal doses of Venezuelan equine encephalitis virus (VEEV) or eastern equine encephalitis virus (EEEV) nih.gov. For diseases like leishmaniasis, in vivo models are used to assess the activity of compounds like 2-aminothiophene derivatives against the parasite mdpi.com.

Cancer: A wide range of oncology models exists. Syngeneic models , where tumor tissue from the same genetic background as the host mouse is implanted, allow for the study of therapies in the context of a competent immune system mdpi.com. Xenograft models , involving the transplantation of human cancer cell lines or patient-derived tumors into immunodeficient mice, are widely used to assess the direct anti-tumor activity of a compound mdpi.com.

Inflammatory Diseases: Acute inflammation can be modeled using agents that induce a localized inflammatory response. The 12-O-tetradecanoylphorbol acetate (B1210297) (TPA)-induced mouse ear edema model is a standard for assessing topical or systemic anti-inflammatory agents, and was used to test a 5-aminosalicylic acid derivative mdpi.com.

Efficacy in animal models is assessed by measuring clinically relevant outcomes. The specific endpoints depend on the disease model being studied.

In neurodegenerative disease models, efficacy is often measured by improvements in cognitive function. The Morris Water Maze test is a common behavioral assay to evaluate spatial learning and memory in rodents, and was used to demonstrate memory improvement in rats treated with a novel chalcone derivative nih.gov. Post-mortem analysis of brain tissue to quantify pathological markers, such as amyloid plaque reduction or decreased Tau phosphorylation, provides further evidence of efficacy, as shown in studies with N,N′-disubstituted piperazine derivatives researchgate.net.

For infectious disease models, the primary efficacy endpoint is often survival. In the VEEV and EEEV mouse models, the antiviral compound BDGR-49 demonstrated 70-100% protection against lethal challenges nih.gov. Viral titers in target organs, such as the brain, are also quantified to show a direct reduction in pathogen load nih.gov.

In cancer models, efficacy is typically measured by the inhibition of tumor growth over time. Tumor volume is regularly measured, and outcomes can be reported as tumor growth inhibition (TGI) or tumor regression mdpi.com.

In metabolic disease models, such as those for diabetes, physiological parameters are key. For a 2-aminothiophene derivative acting as a GLP-1R modulator, efficacy was demonstrated by a significant reduction in blood glucose levels in an intraperitoneal glucose tolerance test (iGTT) in mice nih.gov.

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles

Identification of Pharmacophoric Elements Critical for Activity and Selectivity

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for a compound to interact with a specific biological target and elicit a response. researchgate.net For ligands targeting serotonin (B10506) (5-HT) receptors, a common target for molecules with an ethylamine (B1201723) side chain, pharmacophore models often include several key features that are present in 3-(2-Aminoethyl)-1-benzothiophen-5-ol. nih.govnih.gov

The critical pharmacophoric elements for this class of compounds are generally understood as:

Aromatic/Hydrophobic Region: The benzothiophene (B83047) ring system provides a large, lipophilic surface. This region typically engages in hydrophobic and π-π stacking interactions within the receptor's binding pocket, a common feature for many 5-HT receptor ligands. nih.gov

Hydrogen Bond Donor/Acceptor: The 5-hydroxyl (-OH) group on the benzothiophene ring is a crucial feature. It can act as a hydrogen bond donor, and the oxygen atom can also serve as a hydrogen bond acceptor. This dual capability allows for specific, directional interactions with amino acid residues in the target protein, contributing significantly to binding affinity and selectivity. nih.gov

Cationic/Ionizable Group: The primary amine (-NH2) of the ethylamine side chain is basic and will be protonated at physiological pH, forming a cation. This positively charged center is critical for forming a strong ionic bond or salt bridge with an acidic residue, such as a conserved aspartate in the transmembrane domain of many G protein-coupled receptors (GPCRs), including serotonin receptors. nih.gov

Computer-aided modeling for specific 5-HT3 receptor ligands has identified a three-component pharmacophore that aligns with these elements: a hydrogen-bond-donating interaction, a hydrogen-bond-accepting interaction, and a lipophilic aromatic plane. nih.gov The spatial relationship between the aromatic center, the hydrogen-bonding hydroxyl group, and the cationic amine is paramount for correct orientation within the binding site and subsequent biological activity.

Impact of Substituent Modifications on Biological Profiles

Structure-activity relationship (SAR) studies investigate how modifying specific substituents on a lead molecule affects its biological activity. nih.gov For the this compound scaffold, modifications can be explored at several positions to probe the chemical space and optimize potency, selectivity, and pharmacokinetic properties.

On the Benzothiophene Ring: The placement and nature of substituents on the aromatic ring can dramatically alter activity. For example, in a study of 2-(3′,4′,5′-trimethoxybenzoyl)-5-aminobenzo[b]thiophenes as antimitotic agents, the position of a methoxy (B1213986) group was found to be critical. A derivative with a methoxy group at the 7-position showed potent antiproliferative activity (IC₅₀ = 9.5–33 nM), whereas the unsubstituted version was only modestly active. nih.gov This highlights the sensitivity of the scaffold to substitution patterns. Furthermore, the C-5 amino group in that series was found to be essential as a hydrogen bond donor. nih.gov

On the Ethylamine Side Chain: Modification of the side chain, such as N-alkylation or changing its length, can influence target affinity and selectivity. The length and flexibility of the chain connecting the aromatic core to the basic amine are often finely tuned for optimal interaction with the receptor.

On the 5-Hydroxyl Group: Converting the hydroxyl group to a methoxy ether (O-methylation) or other functional groups would test the importance of its hydrogen-bonding donor capability. If the primary role is as a hydrogen bond acceptor, a methoxy group might be tolerated or even enhance activity, while its removal would likely be detrimental.

The following table, derived from research on related 5-aminobenzo[b]thiophene derivatives, illustrates the profound impact of substituent modifications on biological activity. nih.gov

| Compound | Substituent at C-5 | Substituent at C-7 | Antiproliferative Activity (IC₅₀, K562 cells) |

| 2a | -NH₂ | -H | 1.8 µM |

| 2b | -NH₂ | -OCH₃ | 33 nM |

| 3f | -NHCH₃ | -OCH₃ | Reduced Activity |

| 3h | -N(CH₃)₂ | -OCH₃ | Reduced Activity |

This table demonstrates that the presence of a C-7 methoxy group dramatically increases potency, while alkylation of the C-5 amino group is detrimental, supporting its role as a hydrogen bond donor.

Design and Synthesis of Focused Compound Libraries for SAR Elucidation

To systematically explore the SAR of a lead compound like this compound, medicinal chemists design and create focused compound libraries. nih.govresearchgate.net This approach involves the parallel synthesis of a series of related analogs where specific parts of the molecule are varied in a controlled manner.

The process typically involves:

Scaffold Identification: The benzothiophene core is identified as the central scaffold.

Diversity Point Selection: Key positions for modification are chosen. For this molecule, these would include the 5-hydroxyl group, various positions on the aromatic ring (e.g., positions 2, 4, 6, 7), and the terminal amino group.

Building Block Selection: A diverse set of chemical building blocks is selected to introduce a range of properties at the diversity points (e.g., different alkyl groups, halogens, and ring systems).

Combinatorial Synthesis: Efficient synthetic routes are employed to combine the core scaffold with the various building blocks, rapidly generating a library of analogs. For instance, a library could be synthesized to explore a range of substituents at the 7-position or to create a series of N-substituted derivatives of the ethylamine side chain.

By screening this library for biological activity, chemists can quickly establish clear SAR trends, identifying which modifications enhance potency and which are detrimental. ajrconline.org This knowledge is crucial for guiding the next round of drug design.

Strategic Lead Optimization and Hit-to-Lead Progression

Following the identification of a "hit" from a high-throughput screen or a focused library, the hit-to-lead and lead optimization phases begin. nih.gov This is a meticulous process aimed at transforming a promising but imperfect compound into a viable drug candidate. pharmafeatures.com Starting with a molecule like this compound, the optimization strategy would focus on several key objectives. ajrconline.org

Enhancing Potency: Guided by the SAR data from initial libraries, chemists would synthesize second-generation analogs to maximize interactions with the target. If initial studies showed that a 7-methoxy group was beneficial, further exploration around that position with other small alkoxy groups might be warranted. nih.gov

Improving Selectivity: A lead compound should be highly selective for its intended target over other related proteins to minimize off-target effects. For a serotonin receptor ligand, this means optimizing the structure to favor binding to one subtype (e.g., 5-HT1A) over others (e.g., 5-HT2A, 5-HT3). This can be achieved by introducing bulky or sterically demanding groups that are accommodated by the target receptor but clash with the binding sites of others.